molecular formula C11H20N2O2 B1479190 2-(4-Allylpiperazin-1-yl)butanoic acid CAS No. 2097949-70-5

2-(4-Allylpiperazin-1-yl)butanoic acid

Cat. No. B1479190
CAS RN: 2097949-70-5
M. Wt: 212.29 g/mol
InChI Key: MBGQKABQJMUAPO-UHFFFAOYSA-N
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Description

2-(4-Allylpiperazin-1-yl)butanoic acid, also known as A-APB, is an analog of the neurotransmitter agonist 2-APB (2-amino-4-phosphonobutyrate). It is a synthetic agonist of the metabotropic glutamate receptor (mGluR) subtypes mGluR1 and mGluR5. It has been used in a variety of scientific research applications including studies of the molecular mechanisms of synaptic plasticity, neuronal excitability, and learning and memory. It has been used to investigate the role of mGluR1 and mGluR5 in the modulation of synaptic plasticity, neuronal excitability, and learning and memory.

Scientific Research Applications

Antimicrobial Agents

A study synthesized novel derivatives of 2-(4-allylpiperazin-1-yl) for potential use as antimicrobial agents. These compounds exhibited significant effectiveness, in some cases surpassing conventional medications, highlighting their potential in combating microbial infections (Zaidi et al., 2021).

Anti-Chagas Disease Agents

Research into the treatment of Chagas disease led to the development of a fluorescent probe based on a derivative of 2-(4-allylpiperazin-1-yl)butanoic acid. This probe was used for in vivo biodistribution studies, providing valuable insights for future administration routes and treatment regimens (Rodríguez et al., 2017).

Urease Inhibitors

Novel indole-based hybrid scaffolds incorporating 2-(4-allylpiperazin-1-yl)butanoic acid were synthesized and demonstrated potent inhibitory activity against the urease enzyme, suggesting potential therapeutic applications in treating diseases related to urease activity (Nazir et al., 2018).

TRPV1 Channel Modulators

A study focused on the synthesis of new TRPV1 channel modulators identified derivatives of 2-(4-allylpiperazin-1-yl)butanoic acid as promising compounds. These modulators were evaluated for their protective role against oxidative stress and analgesic activity, offering potential for pain management and neuroprotection (Aiello et al., 2016).

Idiopathic Pulmonary Fibrosis Treatment

The discovery of a nonpeptidic αvβ6 integrin inhibitor derived from 2-(4-allylpiperazin-1-yl)butanoic acid for the inhaled treatment of idiopathic pulmonary fibrosis represents a significant advancement in targeting fibrotic diseases. This compound exhibited high affinity for αvβ6 integrin and favorable pharmacokinetic properties, suggesting its potential as a therapeutic agent (Procopiou et al., 2018).

properties

IUPAC Name

2-(4-prop-2-enylpiperazin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-5-12-6-8-13(9-7-12)10(4-2)11(14)15/h3,10H,1,4-9H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGQKABQJMUAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Allylpiperazin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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